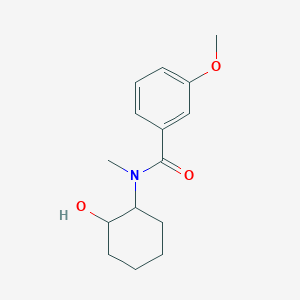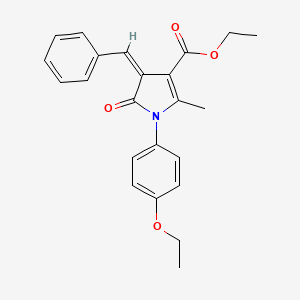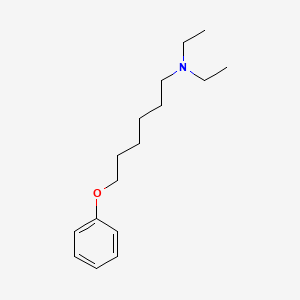![molecular formula C14H9ClF3NO2 B4732826 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4732826.png)
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide
Übersicht
Beschreibung
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as CFTRinh-172 and is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a critical role in regulating the transport of ions across cell membranes, and its dysfunction is associated with cystic fibrosis, a life-threatening genetic disorder.
Wirkmechanismus
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 is a selective inhibitor of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein and acts by binding to a specific site on the protein. It has been shown to block the opening of the 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide channel, thereby preventing the transport of chloride ions across cell membranes. This inhibition of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide activity leads to an increase in the viscosity of mucus secretions, which is a characteristic feature of cystic fibrosis.
Biochemical and Physiological Effects
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has been shown to have several biochemical and physiological effects. It has been found to increase the viscosity of mucus secretions, reduce the activity of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein, and inhibit the transport of chloride ions across cell membranes. 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein, and its effects are well-characterized. 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has also been shown to be more effective than other 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide inhibitors in restoring normal 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide function in cell cultures and animal models of cystic fibrosis. However, 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has significant potential for use in the treatment of cystic fibrosis and other diseases associated with 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide dysfunction. Future research should focus on optimizing the synthesis method of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 to increase its yield and purity. Further studies are also needed to establish the long-term safety and efficacy of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 in humans. Additionally, 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 may have potential applications in other fields such as cancer research, and future studies should explore these possibilities.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has been extensively studied for its potential applications in the treatment of cystic fibrosis. It has been shown to inhibit the activity of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein, which is defective in individuals with cystic fibrosis. 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has been found to be more effective than other 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide inhibitors in restoring normal 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide function in cell cultures and animal models of cystic fibrosis. In addition to its potential therapeutic applications, 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamideinh-172 has also been used as a tool in scientific research to study the role of 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide protein in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-6-2-1-5-9(10)13(20)19-11-7-3-4-8-12(11)21-14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGKARMIYICISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4732754.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4732759.png)
![3-(2-methoxyphenyl)-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4732760.png)
![2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4732764.png)
![N-(3-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732770.png)

![N-(2,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4732782.png)
![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732797.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4732815.png)
![N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4732823.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-2-furamide](/img/structure/B4732832.png)
